molecular formula C16H12ClN3O3S B2625372 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide CAS No. 120049-10-7

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide

Cat. No.: B2625372
CAS No.: 120049-10-7
M. Wt: 361.8
InChI Key: HZGAKATWVHKJNI-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is a synthetic small molecule of significant interest in preclinical research for its potential to modulate key biological pathways. Its molecular architecture incorporates a tetrahydroquinazolinone scaffold linked to a chlorophenoxy acetamide group, a structural motif found in compounds with bioactive potential . This combination suggests utility in two primary, interconnected research areas: the inhibition of histone deacetylase 6 (HDAC6) and the regulation of bone remodeling. The quinazolinone core is a recognized pharmacophore in the design of selective HDAC6 inhibitors . HDAC6 is a unique cytoplasmic deacetylase that primarily targets non-histone proteins such as α-tubulin. Inhibition of HDAC6 increases α-tubulin acetylation, which can impact critical intracellular processes including mitochondrial transport, protein degradation, and cell motility . Research into HDAC6 inhibition is relevant for studies in neurobiology, particularly for investigating potential therapeutic strategies for peripheral neuropathies . Furthermore, compounds featuring the 2-(4-chlorophenoxy)acetamide moiety have been identified as potent inhibitors of osteoclastogenesis, the process by which bone-resorbing osteoclasts are formed . One such closely related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), demonstrates a strong inhibitory effect on the formation and activity of osteoclasts in vitro and can prevent bone loss in vivo . This suggests that this compound may act through similar mechanisms, potentially by suppressing RANKL-induced signaling pathways (such as NF-κB and MAPK) and downregulating the expression of key osteoclast-specific genes . Researchers can leverage this compound to explore its effects on these pathways, with potential applications in studying bone resorption diseases like osteoporosis and the role of HDAC6 in cellular transport and neuronal health. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-5-7-11(8-6-10)23-9-14(21)19-20-15(22)12-3-1-2-4-13(12)18-16(20)24/h1-8H,9H2,(H,18,24)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGAKATWVHKJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the quinazolinone intermediate with a thiol reagent under suitable conditions.

    Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be attached through a nucleophilic substitution reaction using 4-chlorophenol and an appropriate leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or an equivalent reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or the sulfanylidene group to a thiol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives, thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a candidate for drug development due to its potential pharmacological activities.

    Industry: As an intermediate in the production of agrochemicals, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanylidene group may also play a role in binding to metal ions or other molecular targets.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name / ID Core Structure Substituents Melting Point (°C) Biological Activity Reference
Target Compound Tetrahydroquinazolinone (2-sulfanylidene) 4-Chlorophenoxyacetamide at position 3 Not reported Not explicitly reported -
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (CAS 477329-16-1) Dihydroquinazolinone 4-Chlorophenyl at position 3; sulfamoylphenylacetamide Not reported Not reported
2-(4-Chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b) Dihydroquinazolinone 4-Chlorophenoxyacetamide at position 6; phenyl at position 1 262 HCV NS5B inhibition (potential)
N-(4-Oxo-1-(m-tolyl)-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide (7d) Dihydroquinazolinone p-Tolyloxyacetamide at position 6; m-tolyl at position 1 206 HCV NS5B inhibition (potential)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino at position 2; phenyl at position 2 Not reported Anti-inflammatory (moderate)
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide Thiazolidinone Benzothiazolylamino-thioxothiazolidinone; 4-chlorophenoxy and 4-methoxyphenyl Not reported Antitumor (most active in series)
Key Observations:
  • Core Heterocycle: The tetrahydroquinazolinone core in the target compound may confer enhanced conformational flexibility compared to rigid dihydroquinazolinones or thiazolidinones .
  • Substituent Effects: 4-Chlorophenoxy Group: Enhances lipophilicity and may improve membrane permeability, as seen in compound 7b . Thioxothiazolidinone (): Adds redox-active sulfur, which could modulate enzyme inhibition .

Physicochemical Properties

  • Melting Points : Compounds with bulkier substituents (e.g., 7b, 262°C; 7e, 255°C) exhibit higher melting points due to increased molecular weight and crystal packing efficiency .
  • Solubility: The sulfamoylphenyl group in CAS 477329-16-1 may enhance aqueous solubility compared to the target compound’s chlorophenoxy group .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profiles.

The compound's chemical structure is characterized by the presence of a chlorophenoxy group and a tetrahydroquinazolin moiety. Its molecular formula is C18H19ClN3O2SC_{18}H_{19}ClN_3O_2S with a molecular weight of approximately 364.88 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC18H19ClN3O2S
Molecular Weight364.88 g/mol
LogP3.5
Polar Surface Area70.5 Ų
Hydrogen Bond Acceptors5

Cytotoxicity

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary tests suggest that the compound exhibits low cytotoxicity against mammalian cell lines, indicating a favorable therapeutic index for further development . The cytotoxic effects were measured using standard assays such as MTT and LDH release assays.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings suggest that This compound has a reasonable bioavailability profile with moderate metabolic stability . These characteristics indicate potential for oral bioavailability and therapeutic application.

Case Studies

A comparative study was conducted to evaluate the antibacterial efficacy of various acetamide derivatives against Klebsiella pneumoniae. Among the derivatives tested, those containing halogen substitutions demonstrated enhanced activity due to improved interaction with bacterial cell wall synthesis enzymes . The study utilized Minimum Inhibitory Concentration (MIC) assays to determine effective dosages.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-chlorophenoxy)-N-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the tetrahydroquinazolinone core. Key steps include:
  • Step 1 : Formation of the sulfanylidene group via thiolation of the quinazolinone intermediate using Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions .
  • Step 2 : Coupling of the 4-chlorophenoxyacetyl group via nucleophilic acyl substitution, requiring anhydrous solvents (e.g., DMF or THF) and a base (e.g., triethylamine) to activate the carbonyl .
  • Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and validation via HPLC (>95% purity) .
    Critical parameters: Temperature (40–80°C), solvent polarity, and reaction time (12–24 hours per step) to minimize side reactions like hydrolysis or oxidation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the presence of the sulfanylidene (δ 160–170 ppm in 13^13C) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass matching for the molecular formula C19H15ClN3O3SC_{19}H_{15}ClN_3O_3S (e.g., [M+H]+ at m/z 400.0521) .
  • X-ray Crystallography : For unambiguous confirmation of the sulfanylidene geometry and spatial arrangement of the chlorophenoxy group .

Intermediate Research Questions

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Priority assays include:
  • Enzyme Inhibition Studies : Target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., FRET) to quantify IC50_{50} values. Pre-incubate the compound with the enzyme (1–100 µM) and measure activity loss .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–50 µM) to assess selective toxicity .
  • Computational Docking : Molecular docking (AutoDock Vina) against X-ray structures of target proteins (e.g., EGFR, COX-2) to predict binding modes and affinity .

Q. How do solvent polarity and pH influence the compound’s stability during storage?

  • Methodological Answer : Stability studies should be conducted under:
  • Solvent Conditions : Aprotic solvents (DMSO, DMF) at −20°C prevent hydrolysis of the sulfanylidene group. Avoid aqueous buffers (pH < 5 or > 8) to prevent acetamide cleavage .
  • Accelerated Degradation Tests : Incubate at 40°C/75% RH for 4 weeks, monitoring via HPLC for degradation products (e.g., free thiol or chlorophenol) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurity interference. Mitigation approaches:
  • Reproducibility Checks : Validate activity in ≥3 independent labs using standardized protocols (e.g., CLIA guidelines) .
  • Impurity Profiling : Use LC-MS to identify and quantify synthetic byproducts (e.g., dechlorinated analogs) that may confound results .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical models (ANOVA, Bayesian inference) to identify outliers .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

  • Methodological Answer : Optimization strategies include:
  • Prodrug Design : Mask the sulfanylidene group with a labile protecting group (e.g., acetyl) to enhance oral bioavailability .
  • Lipid Nanoparticle Encapsulation : Improve solubility and circulation time using PEGylated liposomes (size: 80–120 nm, PDI < 0.2) .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) and guide structural modifications .

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